Cas no 864917-39-5 (ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate)

Ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate is a synthetic organic compound featuring a 1,2,4-thiadiazole core linked to a methylphenyl group and an ethyl benzoate moiety via a sulfanylacetamido bridge. This structure imparts potential utility in medicinal chemistry and materials science due to its heterocyclic and aromatic components. The thiadiazole ring enhances stability and may confer bioactivity, while the ester group offers synthetic versatility for further derivatization. Its design suggests applications as an intermediate in pharmaceutical development or as a functional material precursor. The compound's well-defined molecular architecture allows for precise modifications, making it a candidate for targeted research in drug discovery or specialty chemical synthesis.
ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate structure
864917-39-5 structure
Product Name:ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate
CAS No:864917-39-5
MF:C20H19N3O3S2
MW:413.513161897659
CID:6086448
PubChem ID:7119345
Update Time:2025-10-28

ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate
    • ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
    • Benzoic acid, 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]acetyl]amino]-, ethyl ester
    • F0698-0138
    • ethyl 4-(2-{[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate
    • AKOS024597672
    • 864917-39-5
    • ethyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
    • Inchi: 1S/C20H19N3O3S2/c1-3-26-19(25)15-8-10-16(11-9-15)21-17(24)12-27-20-22-18(23-28-20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,24)
    • InChI Key: MKOYMOBKITXAIK-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(NC(CSC2SN=C(C3=CC=C(C)C=C3)N=2)=O)C=C1

Computed Properties

  • Exact Mass: 413.08678382g/mol
  • Monoisotopic Mass: 413.08678382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 521
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.36±0.1 g/cm3(Predicted)
  • pka: 12.26±0.70(Predicted)

ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate Pricemore >>

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Additional information on ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate

Ethyl 4-(2-{3-(4-Methylphenyl)-1,2,4-Thiadiazol-5-ylsulfanyl}Acetamido)Benzoate: A Comprehensive Overview

Ethyl 4-(2-{3-(4-Methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate, identified by the CAS number 864917-39-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoate esters and incorporates a thiadiazole ring system, which is known for its versatility in organic synthesis. The structure of this compound is characterized by a benzoate ester group attached to a substituted acetamide moiety, which in turn is connected to a thiadiazole ring. The presence of the thiadiazole group introduces unique electronic and steric properties, making this compound a valuable substrate for further functionalization and exploration in research settings.

The synthesis of ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate involves a multi-step process that typically begins with the preparation of the thiadiazole derivative. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such complex molecules. For instance, researchers have employed microwave-assisted synthesis to expedite the formation of the thiadiazole ring system, thereby reducing reaction times and improving yields. This approach not only enhances the scalability of the synthesis but also aligns with the growing demand for sustainable chemical processes.

One of the most intriguing aspects of this compound is its potential application in drug discovery. The thiadiazole moiety is well-documented for its pharmacological activity, particularly in anti-inflammatory and antitumor studies. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-proliferative effects against various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted the ability of similar compounds to inhibit key enzymes involved in cancer metabolism, thereby opening new avenues for therapeutic intervention.

In addition to its pharmacological applications, ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate has shown potential in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its application as a component in light-emitting diodes (LEDs), where its ability to emit light upon excitation has been exploited. Furthermore, recent advancements in nanotechnology have led to the incorporation of this compound into nanostructured materials, enhancing their performance in energy storage applications.

The structural versatility of ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate also makes it an attractive substrate for chemical modifications. For instance, substituting the methyl group on the phenyl ring with other functional groups can significantly alter the compound's properties. This opens up possibilities for tailoring its activity for specific applications. Recent research has focused on introducing electron-withdrawing groups to enhance its stability and reactivity under harsh conditions.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly prioritize sustainability, assessing the environmental impact of such compounds becomes crucial. Preliminary studies suggest that ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate undergoes microbial degradation under aerobic conditions; however, further research is needed to evaluate its long-term ecological effects.

In conclusion, ethyl 4-(2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamido)benzoate (CAS No: 864917-39-5) represents a multifaceted compound with diverse applications across various scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers exploring new frontiers in drug discovery and materials science. As ongoing studies continue to uncover its potential uses and optimize its synthesis pathways, this compound stands at the forefront of innovative chemical research.

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